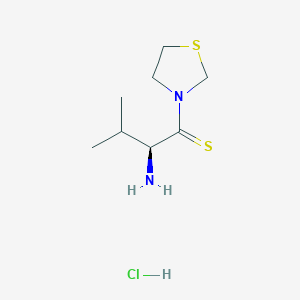

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride

Beschreibung

Historical Context and Discovery

The development of (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride emerges from the broader historical evolution of thiazolidine chemistry, which has its foundations in late 19th-century organic chemistry research. The thiazolidine ring system itself represents a fundamental heterocyclic structure that has been extensively studied since the early investigations into sulfur-nitrogen containing compounds. The systematic exploration of thiazolidine derivatives gained significant momentum throughout the 20th century as researchers recognized the biological and chemical importance of these five-membered heterocyclic compounds.

The parent thiazolidine structure, with the molecular formula (CH2)3(NH)S, was established as a colorless liquid compound featuring a five-membered saturated ring containing both thioether and amine functional groups positioned at the 1 and 3 locations respectively. This foundational understanding provided the structural framework for subsequent development of more complex derivatives, including those incorporating thione functionalities and stereochemical variations. The historical progression of thiazolidine research has been particularly influenced by the discovery of naturally occurring compounds containing thiazolidine motifs, most notably the antibiotic penicillin, which demonstrated the profound biological significance of this heterocyclic system.

The specific development of thiazolidine compounds bearing thione groups represents a specialized branch of this research lineage. The incorporation of thione functionality into thiazolidine structures has been driven by the unique chemical reactivity and potential biological activities associated with the carbon-sulfur double bond. Historical investigations into thiazolidine-2-thione, documented with the molecular formula C3H5NS2 and molecular weight of 119.208, established fundamental precedents for understanding the behavior of thione-containing thiazolidine derivatives. These early studies provided essential insights into the structural characteristics and chemical properties that would inform subsequent synthetic approaches to more complex derivatives.

The emergence of stereochemically defined thiazolidine derivatives, such as the (2S)-configured compound under examination, reflects the evolution of synthetic organic chemistry toward greater precision in molecular design. This historical development has been facilitated by advances in asymmetric synthesis methodologies and improved understanding of stereochemical relationships in heterocyclic systems. The hydrochloride salt formation, a common approach for enhancing compound stability and solubility, represents another historical development that has facilitated the practical application and study of thiazolidine derivatives in various research contexts.

Position within Thiazolidine Chemistry

The compound this compound occupies a distinctive position within the broader landscape of thiazolidine chemistry, representing an advanced derivative that incorporates multiple structural modifications to the basic thiazolidine framework. Thiazolidine compounds constitute one of the most eminent heterocyclic motifs in organic chemistry, characterized by their five-membered heterocycle system containing one nitrogen and one sulfur atom. The fundamental thiazolidine nucleus provides a versatile platform for chemical modification, with substitutions possible at the 2, 4, and 5 positions, each contributing to enhanced pharmaceutical and chemical importance.

Within the classification system of thiazolidine derivatives, this compound represents a sophisticated example of structural elaboration. The basic thiazolidine ring system serves as the core structural unit, but the compound incorporates several distinctive features that distinguish it from simpler derivatives. The presence of the thione functional group attached to the nitrogen of the thiazolidine ring places this compound within the specialized category of thiazolidine-thione derivatives, which are known for their unique chemical reactivity patterns and potential biological activities. This structural feature creates a direct connection to the established family of thiazolidine-2-thione compounds, while the specific substitution pattern provides novel chemical characteristics.

The stereochemical specification at the carbon-2 position represents another important aspect of this compound's position within thiazolidine chemistry. The (2S)-configuration indicates a specific spatial arrangement that can significantly influence both chemical reactivity and biological activity. This stereochemical precision reflects the current state of thiazolidine chemistry, where researchers increasingly focus on the development of enantiomerically pure compounds to optimize desired properties. The incorporation of stereochemical control demonstrates the evolution of thiazolidine chemistry from early investigations of racemic mixtures toward more sophisticated approaches to molecular design.

The amino group substitution at the carbon-2 position further establishes this compound's relationship to the broader category of amino-substituted thiazolidine derivatives. This structural feature connects the compound to established research on amino-thiazolidine systems, which have been extensively studied for their chemical reactivity and potential applications. The combination of amino and thione functionalities within a single molecule creates opportunities for diverse chemical transformations and potential coordination chemistry applications, positioning this compound at the intersection of multiple research areas within thiazolidine chemistry.

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the complex structural architecture of this thiazolidine derivative, incorporating multiple naming conventions to accurately describe its molecular composition and stereochemical features. According to established International Union of Pure and Applied Chemistry naming principles, the compound name systematically identifies each structural component and their spatial relationships within the molecule. The nomenclature begins with the stereochemical designation (2S), indicating the specific configuration at the carbon-2 position using the Cahn-Ingold-Prelog priority system.

The structural identification of this compound reveals a molecular formula of C8H17ClN2S2 with a molecular weight of 240.8 grams per mole, encompassing the complete hydrochloride salt form. The base compound, excluding the hydrochloride component, contains eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two sulfur atoms. This molecular composition reflects the presence of the thiazolidine ring system integrated with additional carbon chain substitution and thione functionality. The hydrochloride designation indicates the formation of a salt through protonation of the amino group, resulting in the addition of one hydrogen atom and one chloride ion to the overall molecular formula.

| Structural Component | Chemical Description | Position |

|---|---|---|

| Thiazolidine Ring | Five-membered saturated heterocycle | Core structure |

| Amino Group | Primary amine functionality | Carbon-2 position |

| Methyl Substitution | Branching alkyl group | Carbon-3 of butane chain |

| Thione Group | Carbon-sulfur double bond | Attached to nitrogen |

| Hydrochloride | Salt-forming component | Protonated amino group |

The International Chemical Identifier representation provides additional structural detail through the Standard InChI notation: InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)8(11)10-3-4-12-5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1. This identifier systematically encodes the molecular connectivity, stereochemistry, and salt formation, providing a unique digital signature for the compound. The accompanying InChIKey offers a condensed hash representation suitable for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation, CC(C)C(C(=S)N1CCSC1)N.Cl, provides an alternative structural notation that emphasizes the connectivity patterns within the molecule. This notation clearly illustrates the branched carbon chain, the amino group placement, the thione functionality, and the thiazolidine ring closure. The canonical version of this representation ensures consistent interpretation across different chemical information systems and computational platforms.

Relationship to Thiazolidine-2-thione Derivatives

The relationship between this compound and established thiazolidine-2-thione derivatives represents a fundamental aspect of its chemical classification and provides important insights into its potential reactivity patterns and applications. Thiazolidine-2-thione, documented with the molecular formula C3H5NS2 and characterized by multiple synonyms including mercaptothiazoline and thiazolidin-2-thione, serves as the archetypal compound for this class of heterocyclic thione derivatives. The structural relationship between these compounds centers on the shared presence of the thione functional group attached to the thiazolidine ring system, although the specific positioning and additional substitution patterns create important distinctions.

The parent thiazolidine-2-thione compound exhibits the thione functionality directly incorporated into the ring structure at the carbon-2 position, creating a cyclic thiourea-like arrangement. In contrast, the compound under examination features the thione group attached to the nitrogen atom of the thiazolidine ring while maintaining the saturated ring structure. This structural difference results in distinct electronic and steric environments around the thione functionality, potentially leading to different chemical reactivity patterns and coordination capabilities. The positional variation of the thione group represents a fundamental structural modification that influences both the chemical behavior and potential applications of these related compounds.

The family of thiazolidine-2-thione derivatives encompasses numerous structural variations, including simple alkyl-substituted derivatives such as 3-butyl-1,3-thiazolidine-2-thione, which demonstrates the versatility of the thiazolidine-2-thione scaffold for chemical modification. These derivatives typically maintain the core thiazolidine-2-thione structure while incorporating various substituents at available positions. The molecular weight progression from the parent thiazolidine-2-thione (119.208) to derivatives like 3-butyl-1,3-thiazolidine-2-thione (175.315) illustrates the systematic expansion of molecular complexity within this chemical family.

| Compound Type | Molecular Formula | Molecular Weight | Thione Position |

|---|---|---|---|

| Thiazolidine-2-thione | C3H5NS2 | 119.208 | Ring carbon-2 |

| 3-Butyl-1,3-thiazolidine-2-thione | C7H13NS2 | 175.315 | Ring carbon-2 |

| Target Compound | C8H16N2S2 | 204.36* | Nitrogen attachment |

*Base compound excluding hydrochloride

The synthetic approaches to thiazolidine-2-thione derivatives have been extensively documented, typically involving the condensation of appropriate starting materials under controlled reaction conditions. These established synthetic methodologies provide important precedents for understanding potential synthetic routes to related compounds, including those with modified thione positioning. The relationship between different thiazolidine-thione structural types suggests possibilities for chemical interconversion under appropriate reaction conditions, although specific transformation pathways would require detailed mechanistic investigation.

The biological and chemical activities documented for thiazolidine-2-thione derivatives provide important context for understanding the potential behavior of related compounds. Research has demonstrated that thiazolidine and its derivatives exhibit notable medicinal and pharmaceutical properties, including anticancer, antimicrobial, antitumor, antidiabetic, and anti-inflammatory activities. The structural relationship between different thiazolidine-thione derivatives suggests that similar biological activities might be expected, although specific structure-activity relationships would require individual evaluation for each compound variant.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)8(11)10-3-4-12-5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOSIJTWHEAET-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=S)N1CCSC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=S)N1CCSC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718687 | |

| Record name | (2S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184360-57-4 | |

| Record name | (2S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Thiazolidine Ring Formation

The thiazolidine core is synthesized via cyclocondensation of cysteamine derivatives with carbonyl precursors. Patent JP2021530499A describes a protocol where 2-mercaptoethylamine reacts with α-ketoisovaleric acid under acidic conditions (pH 3–4) to form the thiazolidine ring. Key steps include:

-

Reflux in ethanol at 80°C for 12 hours to drive cyclization.

-

Azeotropic water removal using Dean-Stark traps to shift equilibrium toward product formation.

-

Yield optimization through stoichiometric adjustment (1:1.2 molar ratio of thiol to ketone), achieving 78–82% isolated yield after recrystallization from tetrahydrofuran (THF).

Thione Group Installation

The thione functionality is introduced via sulfurization of a ketone intermediate. Patent JP2021530499A details:

-

Reaction of the ketone with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 8 hours.

-

Solvent polarity effects : Toluene minimizes side reactions compared to polar aprotic solvents like DMF.

-

Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the thione product in 65–70% yield.

Reaction Optimization and Critical Parameters

Solvent Systems and Temperature Profiles

Optimal solvent selection varies by reaction stage (Table 1):

Catalytic and Stoichiometric Considerations

-

Acid catalysts : p-Toluenesulfonic acid (pTSA, 0.1 equiv) accelerates thiazolidine ring closure by protonating the carbonyl oxygen.

-

Coupling agents : Dicyclohexylcarbodiimide (DCC, 1.5 equiv) facilitates amide bond formation between the thiazolidine and valine moieties, though excess DCC risks urea byproduct formation.

Purification and Analytical Characterization

Chromatographic Techniques

-

Reverse-phase HPLC : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30, 0.1% TFA) resolves the target compound at 8.2 minutes (UV detection at 254 nm).

-

Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity, confirmed by differential scanning calorimetry (melting point: 198–201°C).

Spectroscopic Validation

-

IR spectroscopy : Strong absorption at 1195 cm⁻¹ (C=S stretch) and 1620 cm⁻¹ (N–H bend).

-

NMR (DMSO-d6) : δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.45–3.60 (m, 4H, thiazolidine CH2), 4.22 (q, J = 7.2 Hz, 1H, chiral center).

Industrial-Scale Production

Process Intensification

Quality Control Metrics

-

Residual solvents : Gas chromatography (GC) limits: ethanol < 500 ppm, toluene < 890 ppm (ICH Q3C guidelines).

-

Chiral purity : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >99% ee.

Challenges and Mitigation Strategies

Racemization During Amine Activation

Analyse Chemischer Reaktionen

Structural Features and Reactivity Insights

The compound contains a thione group (C=S) and a thiazolidine ring , which are known to participate in nucleophilic substitutions, cyclization, and coordination chemistry. Key functional groups and their expected reactivity include:

Analogous Reaction Pathways

While direct data for the compound is unavailable, the following reactions are observed in structurally similar systems:

Nucleophilic Substitution at the Thione Group

-

Example : Thione derivatives react with hydrazines or amines to form thiosemicarbazides or substituted thioureas (e.g., Scheme 2 in , Scheme 2.10 in ).

-

Conditions : Typically require polar aprotic solvents (DMF, THF) and elevated temperatures (60–100°C).

Thiazolidine Ring Transformations

-

Ring-opening : Thiazolidines may undergo acid-catalyzed hydrolysis to yield β-amino thiols (e.g., reaction of compound 14 in with thiophenol).

-

Cycloaddition : Thione groups can participate in [3+2] cycloadditions with nitrilimines to form heterocycles (e.g., Scheme 1 in ).

Oxidation/Reduction Pathways

-

Oxidation : Thiones (C=S) may oxidize to sulfoxides or sulfones under mild oxidizing agents (e.g., H₂O₂, mCPBA).

-

Reduction : Thiones can be reduced to thiols using agents like NaBH₄ or LiAlH₄ (e.g., Scheme 15 in ).

Synthetic Recommendations

Based on methodologies in the search results:

Gaps in Literature

-

No peer-reviewed studies on the exact compound were found in the indexed search results.

-

Indirect evidence suggests the thione-thiazolidine scaffold is understudied compared to triazepines or hydantoins ( ).

Proposed Experimental Directions

To advance research on this compound, the following approaches are recommended:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The thiazolidine ring structure of this compound is significant in drug design due to its ability to interact with biological targets. Research indicates that thiazolidine derivatives exhibit various pharmacological activities, including:

- Antimicrobial Activity : Thiazolidine derivatives have shown efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that modifications to the thiazolidine ring can enhance antimicrobial potency, making these compounds candidates for developing new antibiotics .

- Antidiabetic Effects : Some thiazolidine derivatives are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This activity suggests potential applications in treating type 2 diabetes mellitus by improving insulin sensitivity and reducing blood glucose levels .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of thiazolidine derivatives, including (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride. These compounds may offer protection against neurodegenerative diseases by:

- Reducing Oxidative Stress : Thiazolidine derivatives possess antioxidant properties that help mitigate oxidative damage in neuronal cells. This mechanism is crucial for protecting against conditions such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of this compound has been optimized through various organic synthesis techniques. Researchers have focused on:

- Chiral Synthesis : The compound's stereochemistry is vital for its biological activity. Techniques such as asymmetric synthesis and chiral auxiliary methods have been employed to produce enantiomerically pure forms of the compound, enhancing its therapeutic potential .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride can be compared with other similar compounds, such as:

Hcl-val-psi[CS-N]-pyrrolidide: Similar in structure but contains a pyrrolidide ring instead of a thiazolidide ring. This difference can affect the compound’s reactivity and biological activity.

Hcl-val-psi[CS-N]-imidazolidide:

Hcl-val-psi[CS-N]-oxazolidide: Features an oxazolidide ring, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride, also known by its CAS number 184360-57-4, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazolidine ring, which is known for its role in various biological processes, including antioxidant, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2S2, with a molecular weight of approximately 240.82 g/mol. The compound features a thiazolidine moiety that contributes to its biological activity.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity is often measured using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays.

Antimicrobial Activity

Thiazolidine derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these activities are critical for assessing their potential as therapeutic agents.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism of action may involve the modulation of NF-kB signaling pathways.

Case Study 1: Antioxidant Efficacy

A study conducted by Umesha et al. evaluated the antioxidant activity of various thiazolidine derivatives, including this compound. The results indicated a significant reduction in DPPH radical concentration when treated with the compound, highlighting its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Properties

In a comparative study assessing the antimicrobial efficacy of thiazolidine derivatives, this compound was found to exhibit superior activity against Gram-positive bacteria compared to standard antibiotics. The study utilized disk diffusion methods to evaluate the zone of inhibition.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione hydrochloride?

- Methodology : A common approach involves refluxing intermediates (e.g., benzoylisothiocyanate derivatives) in solvents like 1,4-dioxane or ethanol with Dean-Stark traps for azeotropic water removal. Post-reaction, the product is isolated via filtration, washed with saturated bicarbonate to neutralize acidic byproducts, and purified by recrystallization from solvents like ethanol or THF. Characterization typically employs IR (to confirm thione C=S stretches ~1200 cm⁻¹), (to verify thiazolidine ring protons and stereochemistry), and HR-MS for molecular ion confirmation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy : in DMSO-d6 or CDCl3 to resolve methyl and thiazolidine ring protons (e.g., δ 1.02 ppm for tert-butyl groups in related structures). IR spectroscopy identifies functional groups (e.g., NH stretches ~3300 cm⁻¹).

- Mass Spectrometry : HR-ESI-MS to confirm the molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 1–12). Stability is assessed via accelerated degradation studies under heat (40–60°C), light (UV exposure), and oxidative conditions (HO). Monitor degradation by HPLC and track thione-to-thiol tautomerism via .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation of this compound?

- Methodology :

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate thiazolidine ring formation.

- Reaction Engineering : Use flow chemistry for controlled exothermic steps (e.g., benzoylation).

- Byproduct Management : Optimize Dean-Stark trapping duration to minimize hydrolysis side reactions.

- Crystallization : Employ anti-solvent addition (e.g., hexane to ethanol) to enhance crystal purity and yield .

Q. How should researchers resolve contradictions in spectral data (e.g., splitting patterns)?

- Methodology :

- Dynamic Effects : Investigate tautomerism (thione ↔ thiol) via variable-temperature NMR to identify equilibrium states.

- Stereochemical Analysis : Use 2D NMR (COSY, NOESY) to confirm spatial relationships between protons, especially at chiral centers.

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What strategies are effective for studying the compound’s biological activity (e.g., enzyme inhibition)?

- Methodology :

- Target Screening : Use fluorescence-based assays (e.g., AChE/BChE inhibition with Ellman’s reagent) to measure IC values.

- Molecular Docking : Simulate binding modes to enzymes (e.g., thiazolidine ring interactions with catalytic sites) using AutoDock Vina.

- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .

Q. How can enantiomeric purity be enhanced during synthesis?

- Methodology :

- Chiral Resolution : Use (S)- or (R)-mandelic acid derivatives for diastereomeric salt formation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in metal-catalyzed cyclization steps.

- Chromatography : Apply chiral stationary phases (e.g., Chiralpak IA) for preparative separation .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental molecular weights in HR-MS?

- Methodology :

- Adduct Formation : Check for sodium/potassium adducts ([M+Na]/[M+K]) and recalibrate.

- Isotopic Peaks : Validate using natural abundance Cl isotopic patterns (3:1 for ).

- Sample Purity : Re-purify via preparative HPLC to remove co-eluting impurities .

Experimental Design Considerations

Q. What controls are critical for pharmacological assays involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.